Cas no 32451-85-7 (20(29)-Lupene-3,23-diol)

20(29)-Lupene-3,23-diol is a lupane-type triterpenoid characterized by its hydroxyl groups at the C-3 and C-23 positions, along with a double bond at C-20(29). This compound is of interest due to its structural similarity to bioactive triterpenes, which exhibit potential pharmacological properties, including anti-inflammatory and antioxidant activities. Its well-defined molecular framework makes it a valuable intermediate for synthetic modifications in medicinal chemistry research. The presence of multiple functional groups allows for selective derivatization, enabling the exploration of structure-activity relationships. High purity and stability under standard conditions further enhance its utility in laboratory applications.
20(29)-Lupene-3,23-diol structure
20(29)-Lupene-3,23-diol structure
商品名:20(29)-Lupene-3,23-diol
CAS番号:32451-85-7
MF:C30H50O2
メガワット:442.7168
CID:836972
PubChem ID:21672675

20(29)-Lupene-3,23-diol 化学的及び物理的性質

名前と識別子

    • 20(29)-Lupene-3,23-diol
    • Lup-20(29)-ene-3α,23-diol
    • Lup-20(29)-ene-3beta,23-diol
    • Lup-20(29)-Ene-3bate,23-Diol
    • B0005-179070
    • 8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
    • 163060-07-9
    • (1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
    • Lup-20(29)-ene-3alpha,23-diol
    • Lup-20(29)-ene-3,23-diol
    • A875621
    • 32451-85-7
    • FS-9753
    • (1R,3aR,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
    • AKOS032961637
    • [ "" ]
    • インチ: InChI=1S/C30H50O2/c1-19(2)20-10-13-26(3)16-17-29(6)21(25(20)26)8-9-23-27(4)14-12-24(32)28(5,18-31)22(27)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21+,22+,23+,24+,25+,26+,27-,28-,29+,30+/m0/s1
    • InChIKey: RFCPTXGFYWKJJB-UHFFFAOYSA-N
    • ほほえんだ: CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C

計算された属性

  • せいみつぶんしりょう: 442.38100
  • どういたいしつりょう: 442.381080833g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 32
  • 回転可能化学結合数: 2
  • 複雑さ: 790
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 11
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 9.2
  • トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 529.1±23.0 °C at 760 mmHg
  • フラッシュポイント: 214.4±17.2 °C
  • PSA: 40.46000
  • LogP: 6.99720
  • じょうきあつ: 0.0±3.2 mmHg at 25°C

20(29)-Lupene-3,23-diol セキュリティ情報

20(29)-Lupene-3,23-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN2796-5 mg
20(29)-Lupene-3,23-diol
32451-85-7 98%
5mg
¥ 3,330 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L91910-5mg
(1R,3aR,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysen-9-ol
32451-85-7
5mg
¥4800.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2796-1 mg
20(29)-Lupene-3,23-diol
32451-85-7
1mg
¥2435.00 2022-04-26
TargetMol Chemicals
TN2796-1 mL * 10 mM (in DMSO)
20(29)-Lupene-3,23-diol
32451-85-7 98%
1 mL * 10 mM (in DMSO)
¥ 3,430 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2796-5mg
20(29)-Lupene-3,23-diol
32451-85-7
5mg
¥ 3330 2023-09-08
TargetMol Chemicals
TN2796-1 ml * 10 mm
20(29)-Lupene-3,23-diol
32451-85-7
1 ml * 10 mm
¥ 3430 2024-07-24
TargetMol Chemicals
TN2796-5mg
20(29)-Lupene-3,23-diol
32451-85-7
5mg
¥ 3330 2024-07-24
TargetMol Chemicals
TN2796-1 ml * 10 mm
20(29)-Lupene-3,23-diol
32451-85-7
1 ml * 10 mm
¥ 3430 2024-07-20
TargetMol Chemicals
TN2796-5mg
20(29)-Lupene-3,23-diol
32451-85-7
5mg
¥ 3330 2024-07-20
A2B Chem LLC
AF82715-5mg
Lup-20(29)-ene-3α,23-diol
32451-85-7 98.5%
5mg
$727.00 2024-04-20

20(29)-Lupene-3,23-diol 関連文献

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量